2-Benzamido-4-(methanesulfinyl)butanoic acid
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Overview
Description
2-Benzamido-4-(methanesulfinyl)butanoic acid is a derivative of methionine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-4-(methanesulfinyl)butanoic acid typically involves the benzoylation of amino acids. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of recyclable catalysts and green chemistry principles is emphasized to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-4-(methanesulfinyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
2-Benzamido-4-(methanesulfinyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Benzamido-4-(methanesulfinyl)butanoic acid involves its interaction with specific molecular targets and pathways. As a methionine derivative, it influences the secretion of anabolic hormones and provides fuel during exercise. It also plays a role in preventing exercise-induced muscle damage by influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-4-(methylthio)butanoic acid: Another methionine derivative with similar properties but different sulfur oxidation state.
2-Benzamido-4-(methylsulfonyl)butanoic acid: A sulfone derivative with distinct chemical reactivity and applications.
Uniqueness
2-Benzamido-4-(methanesulfinyl)butanoic acid is unique due to its methanesulfinyl group, which provides specific chemical reactivity and potential applications in various fields. Its ability to undergo oxidation and reduction reactions makes it versatile for synthetic and industrial applications.
Properties
CAS No. |
3054-52-2 |
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Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
2-benzamido-4-methylsulfinylbutanoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-18(17)8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
RGQMMJWJMMNPLS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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